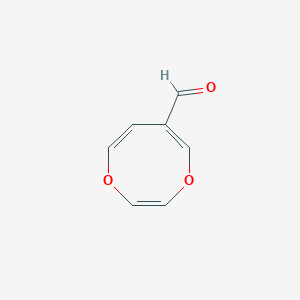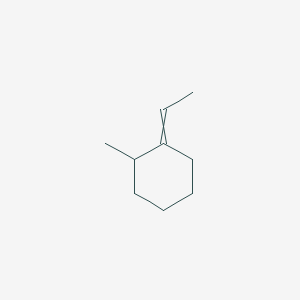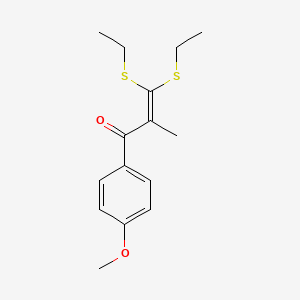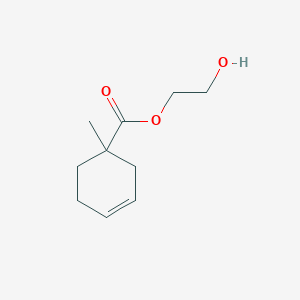
1,4-Dioxocine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxocine-6-carbaldehyde is an organic compound with the molecular formula C6H6O2 It is a heterocyclic compound containing both oxygen and carbon atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxocine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of carboxylic acids and amines, followed by acid-mediated cyclization to form the desired ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1,4-Dioxocine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,4-Dioxocine-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dioxocine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
類似化合物との比較
1,4-Benzodioxane-6-carboxaldehyde: Similar in structure but contains a benzene ring fused with a dioxane ring.
1,4-Dioxocin: A related compound with a similar ring structure but different functional groups.
Uniqueness: 1,4-Dioxocine-6-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and research.
特性
CAS番号 |
85553-97-5 |
|---|---|
分子式 |
C7H6O3 |
分子量 |
138.12 g/mol |
IUPAC名 |
1,4-dioxocine-6-carbaldehyde |
InChI |
InChI=1S/C7H6O3/c8-5-7-1-2-9-3-4-10-6-7/h1-6H |
InChIキー |
QDGNLJGBOMVNFY-UHFFFAOYSA-N |
正規SMILES |
C1=COC=COC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)




![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)


![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)
![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)


